molecular formula C22H21NOS B5210083 N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide

N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide

Cat. No.: B5210083
M. Wt: 347.5 g/mol
InChI Key: QTLYNQDPNRTKMF-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a phenylethyl group and a phenylsulfanylmethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide typically involves the reaction of 4-(phenylsulfanylmethyl)benzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining strict temperature control, and employing continuous flow reactors to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The phenylsulfanylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide involves its interaction with specific molecular targets. The phenylethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The benzamide core can interact with enzymes or receptors, modulating their activity. The phenylsulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl maleimide: Used for thiol derivatization.

    N-(1-phenylethyl)maleimide: Similar structure with a maleimide core.

    3,5-dinitro-N-(1-phenylethyl)benzamide: Contains nitro groups instead of the phenylsulfanylmethyl group.

Uniqueness

N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide is unique due to the presence of the phenylsulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-17(19-8-4-2-5-9-19)23-22(24)20-14-12-18(13-15-20)16-25-21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLYNQDPNRTKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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